MRK-016 was developed as part of research aimed at identifying ligands that selectively modulate GABA receptors. It is synthesized from a pyrazolo[5,1-c][1,2,4]benzotriazine core structure, which has been studied for its pharmacological properties. The compound is particularly recognized for its high affinity and selectivity for the α5 subunit of the GABA receptor, with an effective concentration (EC50) of approximately 3 nM .
The synthesis of MRK-016 involves several key steps that utilize various organic chemistry techniques. The synthesis pathway typically includes:
Technical parameters such as temperature, solvent choice, and reaction time are critical in optimizing yield and purity during synthesis.
The molecular structure of MRK-016 can be described by its unique pyrazolo[5,1-c][1,2,4]benzotriazine core, which contributes to its selective binding properties. Key structural features include:
The three-dimensional conformation of MRK-016 allows it to fit precisely into the receptor's binding pocket, facilitating its mechanism of action as an inverse agonist .
MRK-016 participates in several chemical reactions primarily related to its interaction with GABA receptors. Key aspects include:
These reactions are essential for understanding how MRK-016 can modulate cognitive functions and affect mood disorders .
The mechanism of action of MRK-016 involves its selective inhibition of α5 subunit-containing GABA receptors. This process can be summarized as follows:
Research indicates that MRK-016 may also upregulate brain-derived neurotrophic factor expression in certain models, further supporting its potential cognitive-enhancing effects .
MRK-016 exhibits several notable physical and chemical properties:
These properties influence its formulation and application in both research and therapeutic contexts .
MRK-016 shows promise in various scientific applications:
MRK-016 (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d][1,2,4]triazine) is a functionally selective inverse agonist targeting α5 subunit-containing GABAA receptors. With high binding affinity (Ki = 1.4 nM for human α5β3γ2 receptors) and >90-fold selectivity over α1-3 subtypes, it represents a critical pharmacological tool for dissecting the roles of α5-GABAA receptors in cognition and affective processing [1] [5]. Unlike non-selective GABAA modulators, MRK-016 exhibits minimal anxiogenic or proconvulsant effects at cognition-enhancing doses, enabling precise investigation of hippocampal and cortical inhibition mechanisms [1] [9].
Hippocampal Circuit Modulation:α5-GABAA receptors are preferentially expressed extrasynaptically in hippocampal pyramidal cells and specific interneuron populations (calretinin/CR+, cholecystokinin/CCK+, somatostatin/SST+). Here, they generate tonic inhibition that regulates network excitability and synaptic plasticity [6] [10]. In the CA1 region, α5 receptors on CR+ interneurons modulate disinhibition circuits that control pyramidal cell output. Pathological overinhibition of these circuits—observed in Alzheimer’s disease (AD) models—impairs theta rhythm synchronization and memory encoding [10]. MRK-016 reverses this deficit by reducing chloride conductance through α5 receptors, demonstrated by its rescue of long-term potentiation (LTP) in mouse hippocampal slices (EC~50~ = 3 nM) [1] [7].
Subtype Composition | Ki (nM) | Selectivity vs. α5 |
---|---|---|
α1β3γ2 | 0.83 | 1.7x |
α2β3γ2 | 0.85 | 1.6x |
α3β3γ2 | 0.77 | 1.8x |
α5β3γ2 | 1.4 | 1x (reference) |
α4β3γ2 | >395 | >280x |
Cognitive Enhancement Mechanisms:MRK-016 enhances spatial and contextual memory by normalizing aberrant inhibition:
Affective and Antidepressant Effects:Beyond cognition, MRK-016 demonstrates rapid antidepressant-like properties. In chronic stress models, a single dose (10 mg/kg i.p.) restored hippocampal excitatory synaptic strength within 24 hours and normalized depression-related behaviors (e.g., forced swim test immobility). This parallels ketamine’s timeline but engages distinct mechanisms: MRK-016 reduces α5-mediated tonic inhibition, enhancing BDNF-mTOR signaling independently of monoamine pathways [9]. Notably, MRK-016 increases hippocampal BDNF expression in LPS-challenged mice, though not sufficiently to reverse LPS-induced BDNF suppression, suggesting additional pathways contribute to its behavioral efficacy [7].
Model/Paradigm | Dose (mg/kg) | Key Outcome | Mechanism Implicated |
---|---|---|---|
LPS-induced memory deficit (mice) | 3 i.p. | Rescue of contextual fear conditioning* | Normalization of LTP; BDNF upregulation |
Chronic stress (mice) | 10 i.p. | Rapid antidepressant effect† | Restoration of synaptic strength |
MAM schizophrenia model (rats) | 3–10 i.p. | Attenuation of aberrant dopamine activity | Hippocampal disinhibition |
Morris water maze (rats) | 0.3–3 p.o. | Dose-dependent spatial memory improvement‡ | α5 receptor occupancy >50% |
Preclinical Evolution:The quest for α5-selective NAMs emerged from the limitations of non-selective GABAA antagonists (e.g., bicuculline) and inverse agonists (e.g., DMCM), which caused seizures and anxiety due to α1/α2/α3 blockade [8]. First-generation α5 modulators like L-655,708 (1980s) exhibited moderate selectivity but poor pharmacokinetics and bioavailability [2]. MRK-016, developed by Merck & Co. in the early 2000s, represented a breakthrough with its oral bioavailability, CNS penetration, and >90-fold α5 selectivity. Key optimizations included:
Clinical Translation Challenges:Despite promising preclinical profiles, α5 NAMs faced translational hurdles:
These setbacks highlight the complexity of α5 modulation:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7